1-(2,5-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2,5-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a urea backbone with two distinct aromatic rings, one of which is substituted with dichlorophenyl and the other with morpholinyl and trifluoromethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,5-dichloroaniline, undergoes a reaction with phosgene to form 2,5-dichlorophenyl isocyanate.
Formation of the Morpholinyl Intermediate:
Coupling Reaction: The two intermediates, 2,5-dichlorophenyl isocyanate and 2-morpholin-4-YL-5-(trifluoromethyl)aniline, are then coupled under controlled conditions to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy, safety, and mechanism of action in treating specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl, morpholinyl, and trifluoromethyl groups allows the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-3-(2-piperidin-4-YL-5-(trifluoromethyl)phenyl)urea: This compound features a piperidinyl group instead of a morpholinyl group, which may alter its chemical properties and biological activity.
1-(2,5-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(methyl)phenyl)urea: The presence of a methyl group instead of a trifluoromethyl group can significantly impact the compound’s reactivity and interactions with molecular targets.
Uniqueness: 1-(2,5-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3O2/c19-12-2-3-13(20)14(10-12)24-17(27)25-15-9-11(18(21,22)23)1-4-16(15)26-5-7-28-8-6-26/h1-4,9-10H,5-8H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTARFNKWZGDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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